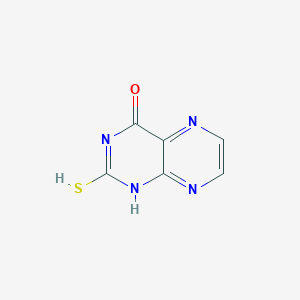

2-sulfanyl-1H-pteridin-4-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-sulfanyl-1H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4OS/c11-5-3-4(8-2-1-7-3)9-6(12)10-5/h1-2H,(H2,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPCYUNOZPCHLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=N1)C(=O)N=C(N2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C2C(=N1)C(=O)N=C(N2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Sulfanyl 1h Pteridin 4 One and Its Derivatives

Classical and Established Synthetic Approaches

Traditional methods for synthesizing the 2-sulfanyl-1H-pteridin-4-one scaffold have long been established, primarily relying on the cyclocondensation of appropriately substituted pyrimidine (B1678525) precursors. These routes are valued for their reliability and the accessibility of starting materials.

Condensation Reactions with Pyrimidine Precursors

The construction of the pteridine (B1203161) ring system often begins with a pre-formed pyrimidine ring. A common strategy involves the use of a 2-thioxopyrimidine derivative that possesses reactive groups at the 4 and 5 positions, which can then be cyclized to form the adjacent pyrazine (B50134) ring. For instance, reacting a 4,5-diamino-2-thioxopyrimidine with a 1,2-dicarbonyl compound is a foundational approach to building the pteridine skeleton. The versatility of this method allows for the introduction of various substituents onto the pyrazine portion of the molecule by selecting different dicarbonyl compounds.

Routes from Pyrimidine-4,5-diamines

A cornerstone in the synthesis of pteridines, including their 2-thioxo analogues, is the use of pyrimidine-4,5-diamines. Specifically for this compound, the key starting material is 5,6-diamino-2-mercaptopyrimidin-4-ol (or its tautomeric equivalent, 5,6-diamino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one).

This diamine is reacted with a variety of reagents to form the pyrazine ring. A facile approach involves the H2SO4-catalyzed rearrangement of quinoxalin-2-ones in the presence of 5,6-diamino-2-mercaptopyrimidin-4-ol to construct the pteridine ring in a single synthetic step. researchgate.net This reaction proceeds via a proposed ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) type mechanism, yielding 7-(benzimidazol-2-yl)-2-thioxo-2,3-dihydropteridin-4(1H)-ones. researchgate.net

One-Pot Synthesis Strategies

To improve efficiency, reduce waste, and simplify procedures, one-pot syntheses have been developed. These strategies involve combining multiple reaction steps in a single flask without isolating intermediates. A notable example is a one-pot, three-component cyclocondensation involving an aromatic aldehyde, thiourea, and malononitrile (B47326). nih.gov This is followed by the alkylation of the resulting 4-amino-6-aryl-2-mercaptopyrimidine-5-carbonitriles to yield the target compounds. nih.gov Such methods are highly valued for their operational simplicity and ability to quickly assemble complex molecules from simple starting materials. nih.govnih.govnih.govrsc.orgmdpi.com

| One-Pot Synthesis Example | Components | Key Features | Reference |

| Three-Component Cyclocondensation | Aromatic aldehyde, Thiourea, Malononitrile | Leads to 4-amino-6-aryl-2-mercaptopyrimidine-5-carbonitriles, which are precursors to pteridine derivatives. | nih.gov |

| Copper-Catalyzed Tandem Reaction | Propargylamines, Isocyanates, Sulfonyl azides | Efficiently assembles polysubstituted 4-sulfonyliminotetrahydropyrimidin-2-ones. | nih.gov |

Advanced and Selective Synthesis Techniques

Recent advancements in synthetic chemistry have provided more sophisticated tools for the construction of this compound derivatives, offering greater control, higher yields, and reduced reaction times.

Solid-Phase Synthesis Methods

Solid-phase synthesis has emerged as a powerful technique for generating libraries of heterocyclic compounds for biological screening. nih.govmdpi.com In this approach, the pyrimidine precursor is attached to a solid support, such as a polystyrene resin, via a thioether linkage at the 2-position. researchgate.net The subsequent chemical transformations to build the pteridine ring are carried out on this solid support.

The synthesis involves several steps performed on the resin-bound pyrimidine:

Nitrosation at the 5-position.

Reduction of the nitroso group to an amine, creating a 4,5-diamine.

Condensation with a 1,2-dicarbonyl compound (e.g., biacetyl) to form the pteridine ring.

Cleavage from the resin to release the final pteridine product. researchgate.net

A key advantage of this method is the concept of a "traceless linker," where the thioether bond used to attach the molecule to the resin is cleaved in the final step. This is often achieved through oxidation of the sulfide (B99878) to a sulfone, followed by nucleophilic substitution to release the desired product, leaving no trace of the linker. researchgate.net

| Step | Reagents and Conditions | Purpose | Reference |

| 1. Nitrosation | NaNO₂/HOAc, aq. DMF, rt | Introduces a nitroso group at the C5 position of the pyrimidine ring. | researchgate.net |

| 2. Reduction | NaS₂O₄, aq. DMF, 40°C | Reduces the nitroso group to an amino group, forming a diamine. | researchgate.net |

| 3. Cyclization | Biacetyl, DMF, 80°C | Forms the pyrazine ring by condensation with the diamine. | researchgate.net |

| 4. Cleavage | Dimethyldioxirane (DDO), then NuH in DMF | Oxidizes the thioether linker and releases the final pteridine product. | researchgate.net |

Microwave-Assisted Synthesis

Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times and often improve yields compared to conventional heating methods. nih.govmdpi.comchemrxiv.orgmdpi.com The uniform and rapid heating provided by microwaves can accelerate reaction rates, leading to cleaner products with fewer side reactions. chemrxiv.org

This technique has been successfully applied to the synthesis of various heterocyclic systems, including pyrimidines and related fused structures. mdpi.comorganic-chemistry.orgnih.gov For example, the condensation and cyclization steps in the synthesis of pyrimidine precursors or the final pteridine ring formation can be performed under microwave irradiation. nih.gov The benefits include significantly shorter reaction times—minutes instead of hours—and often higher product yields. mdpi.commdpi.com

| Method | Reaction Time | Yield | Key Advantage | Reference |

| Microwave-Assisted | 7-20 minutes | 88-98% | Rapid heating, reduced time, high efficiency. | mdpi.comchemrxiv.orgmdpi.com |

| Conventional Heating | 24-48 hours | 15-25% (in some cases) | Established methodology, no specialized equipment. | nih.govchemrxiv.org |

Strategies for Overcoming Reactivity Challenges in Pteridine Backbone Derivatization

The derivatization of the pteridine backbone presents significant challenges primarily due to the low solubility of pterin (B48896) building blocks and the distinct chemical characteristics of the heterocyclic system. nih.gov These properties can render synthetic derivatization exceedingly difficult, necessitating specific strategies to enhance the reactivity of the pterin backbone. nih.gov

Application of Ball Milling Techniques

Ball milling, a form of mechanochemistry, has emerged as a powerful and environmentally friendly technique to overcome the reactivity challenges associated with pteridine synthesis. This method utilizes mechanical force to induce chemical reactions in the solid state, often in the absence of a solvent.

In a typical ball milling process, reactants are placed in a jar with grinding balls. The rotation or vibration of the jar causes the balls to collide with the reactants, providing the necessary energy to initiate a chemical reaction. This technique is particularly advantageous for reactions involving poorly soluble starting materials, such as pterins, as it circumvents the need for dissolution.

The application of ball milling in pteridine chemistry has been shown to:

Enhance reaction rates: The high energy imparted during the milling process can significantly accelerate reaction times.

Improve yields: By promoting efficient mixing and interaction between reactants in the solid state, ball milling can lead to higher product yields compared to conventional solution-phase synthesis.

Enable solvent-free reactions: This aligns with the principles of green chemistry by reducing solvent waste and potential environmental impact.

For example, a Suzuki coupling reaction to produce 6-(4-methoxyphenyl)-4-(pentyloxy)pteridin-2-amine was successfully carried out using a ball mill. The solid reactants, including the pterin precursor, were milled together with a palladium catalyst and base, resulting in the desired product. mdpi.com

Regioselectivity Challenges and Solutions in Pteridine Synthesis

A significant hurdle in the synthesis of pteridine derivatives is achieving regioselectivity, particularly in controlling substitution at the C6 and C7 positions of the pteridine ring. Most naturally occurring and biologically significant pterins are substituted at the C6 position. However, certain reactions, such as the Minisci acylation, preferentially occur at the C7 position. nih.gov

The challenge arises from the similar electronic properties of the C6 and C7 positions, making it difficult to direct incoming substituents to a specific site. The condensation of 5,6-diaminopyrimidines with unsymmetrical 1,2-dicarbonyl compounds, a common method for pteridine synthesis known as the Gabriel-Isay condensation, can often lead to a mixture of C6 and C7 substituted isomers. nih.gov

Several strategies have been developed to address these regioselectivity issues:

Viscontini Reaction: This method provides a regioselective route to 6-substituted pterins by using sugar-derived α-oxo oximes instead of 1,2-dicarbonyl compounds. The reaction proceeds through an Amadori rearrangement, which directs the initial nucleophilic attack of the more reactive C5 amino group of the pyrimidine to a specific carbonyl group, thus ensuring the desired regiochemistry. nih.gov

Timmis Reaction: This reaction offers another regioselective pathway by condensing a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene (B1212753) group. The condensation of the 5-nitroso group with the methylene carbon results in a regioselective product. nih.gov

Polonovski–Boon Cyclization: This method allows for the regiospecific synthesis of semi-reduced dihydropterin derivatives. nih.gov

Use of Directing Groups: The introduction of a directing group onto the pyrimidine precursor can influence the site of subsequent reactions, thereby controlling the regiochemical outcome.

Microwave-Assisted Synthesis: In some cases, microwave-assisted Gabriel–Isay condensation reactions have been reported to yield 6-substituted pterins regiospecifically with good yields and significantly reduced reaction times. nih.gov

Functionalization and Derivatization Strategies

Once the pteridine core is synthesized, further functionalization and derivatization are often necessary to introduce desired chemical properties and biological activities. Cross-coupling reactions are a powerful tool for creating carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions

Cross-coupling reactions, typically catalyzed by transition metals like palladium or nickel, have become indispensable in modern organic synthesis for their ability to form new bonds with high efficiency and selectivity.

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide or triflate. wikipedia.org This reaction has been successfully applied to the pteridine ring system, providing a valuable method for the synthesis of 6-substituted pteridines. scielo.org.za

A key challenge in applying Negishi coupling to pteridines is the solubility of the pteridine starting material in common solvents used for this reaction. scielo.org.za To overcome this, pteridine-O-sulfonates have been utilized as effective coupling partners.

In a typical procedure, a 6-benzenesulfonylpteridine derivative is reacted with an arylzinc reagent in the presence of a palladium catalyst, such as Pd₂(dba)₃CHCl₃, and a phosphine (B1218219) ligand, like PPh₃. The reaction is typically heated to facilitate the coupling. scielo.org.za

Table 1: Example of a Negishi Coupling Reaction on a Pteridine Substrate scielo.org.za

| Entry | Aryl Zinc Reagent | Product | Yield (%) |

| 1 | Phenylzinc chloride | 6-Phenyl-2,4-bis(pivaloylamino)pteridine | - |

| 2 | (3,4,5-Trimethoxyphenyl)zinc bromide | 6-(3,4,5-Trimethoxyphenyl)-2,4-bis(pivaloylamino)pteridine | 65 |

Data sourced from Nxumalo and Dinsmore (2013). scielo.org.za

The resulting 6-substituted pteridines can then be deprotected to yield the final target molecules. For example, hydrolysis of the pivaloyl protecting groups with aqueous ammonia (B1221849) can provide the 6-substituted 2,4-diaminopteridine, while hydrolysis with sodium hydroxide (B78521) can yield the corresponding 6-substituted pterin. scielo.org.za This demonstrates the utility of the Negishi coupling in combination with strategic protecting group chemistry for the synthesis of diverse pteridine derivatives.

Sonogashira Coupling

The Sonogashira coupling is a widely used reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst, and it is carried out in the presence of an amine base. organic-chemistry.org The reaction conditions are generally mild, often proceeding at room temperature. wikipedia.org

The catalytic cycle involves two main parts: a palladium cycle and a copper cycle. The palladium cycle begins with the oxidative addition of the aryl/vinyl halide to a Pd(0) species. The copper cycle involves the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. The final step is reductive elimination from the palladium complex to yield the coupled product and regenerate the Pd(0) catalyst.

While direct Sonogashira coupling on this compound is not common, the methodology has been successfully applied to halogenated pteridine analogues. For instance, Sonogashira cross-coupling reactions have been reported for 6-chloropterin and its derivatives, demonstrating the feasibility of this reaction on the pteridine core to append alkynyl moieties. researchgate.net This suggests that a 2-chloro-1H-pteridin-4-one derivative could serve as a suitable substrate for Sonogashira coupling to introduce alkyne groups at the 2-position.

Table 1: Key Features of Sonogashira Coupling

| Feature | Description |

|---|---|

| Reaction Type | Cross-coupling |

| Bond Formed | C(sp²)-C(sp) |

| Reactants | Aryl/Vinyl Halide (or Triflate), Terminal Alkyne |

| Catalysts | Palladium complex (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) |

| Co-catalyst | Copper(I) salt (e.g., CuI) |

| Base | Amine (e.g., Triethylamine, Diisopropylamine) |

| Key Advantage | Mild reaction conditions |

Suzuki Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. wikipedia.org This reaction has become a cornerstone of modern organic synthesis for constructing carbon-carbon single bonds, particularly for creating biaryl compounds, styrenes, and polyolefins. wikipedia.org

The reaction mechanism involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center (facilitated by a base), and reductive elimination to form the final product and regenerate the Pd(0) catalyst. harvard.edu A wide variety of palladium catalysts, ligands, and bases can be employed, and the reaction is often tolerant of many functional groups. wikipedia.org

Specific applications of Suzuki coupling directly on this compound are not extensively documented, as the sulfanyl (B85325) group is not a typical substrate. However, the reaction is highly effective for related halogenated N-heterocycles. For example, efficient Suzuki-Miyaura protocols have been developed for the coupling of chloropyridines and other polychlorinated heteroarenes with arylboronic acids or alkyl boronic esters. researchgate.netresearchgate.netnih.gov These examples, using scaffolds that are components of the pteridine ring system, strongly support the potential for using Suzuki coupling to functionalize 2-halo-1H-pteridin-4-one derivatives with a wide range of aryl, heteroaryl, or alkyl groups.

Table 2: Components of the Suzuki-Miyaura Coupling Reaction

| Component | Examples | Role |

|---|---|---|

| Organohalide | Aryl/Vinyl Iodides, Bromides, Chlorides, Triflates | Electrophilic partner |

| Organoboron Reagent | Aryl/Vinyl Boronic Acids, Boronic Esters (e.g., pinacol (B44631) esters) | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates C-C bond formation |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Activates the organoboron reagent for transmetalation |

| Solvent | Toluene, Dioxane, THF, DMF, Water | Reaction medium |

Stille Coupling

The Stille reaction is another powerful palladium-catalyzed cross-coupling method that forms a carbon-carbon bond between an organotin compound (organostannane) and an sp²-hybridized organohalide or pseudohalide. wikipedia.org A key advantage of the Stille reaction is that organostannanes are generally stable to air and moisture and are tolerant of a wide variety of functional groups, often eliminating the need for protecting groups. organicreactions.org

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. openochem.org The transmetalation step involves the transfer of an organic group from the tin atom to the palladium catalyst. A significant drawback of this methodology is the toxicity of the organotin reagents and the difficulty in removing tin-containing byproducts from the reaction products. organic-chemistry.org

While direct examples on the this compound are scarce, the Stille reaction has a very broad scope. organicreactions.org It is widely used with various heterocyclic halides. organic-chemistry.org Therefore, a 2-halo-1H-pteridin-4-one derivative would be a viable substrate for Stille coupling, allowing for the introduction of diverse organic groups (aryl, vinyl, alkynyl, etc.) that can be delivered by the organostannane reagent. The choice between Suzuki and Stille coupling often depends on the availability of the required boronic acid versus the organostannane and considerations regarding the toxicity and removal of byproducts. organic-chemistry.org

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental class of reactions where a nucleophile displaces a leaving group on a substrate. In the context of this compound, the sulfur atom can be alkylated to form a 2-(alkylsulfanyl)pteridin-4(3H)-one. The resulting alkylsulfanyl group, particularly a methylsulfanyl group (-SCH₃), can then act as a good leaving group in nucleophilic aromatic substitution (SNAAr) reactions.

This strategy allows for the introduction of a variety of nucleophiles at the C2 position of the pteridine ring. The reaction is facilitated by the electron-withdrawing nature of the pteridine ring system, which activates the C2 position towards nucleophilic attack. Common nucleophiles used in these reactions include amines, alkoxides, and thiolates, leading to the formation of 2-amino, 2-alkoxy, and 2-thioalkoxy pteridin-4-one derivatives, respectively. The reaction proceeds via a Meisenheimer-like intermediate, and the departure of the methanethiolate (B1210775) leaving group drives the reaction to completion.

Intramolecular Cyclization Reactions

Derivatives of this compound bearing unsaturated side chains on the sulfur atom are valuable precursors for synthesizing novel fused heterocyclic systems through intramolecular cyclization.

Electrophilic Intramolecular Cyclization of 2-(alkenylsulfanyl)pteridin-4(3H)-ones

When 2-(alkenylsulfanyl)pteridin-4(3H)-ones, such as those with allyl or butenyl side chains, are treated with an electrophile, an intramolecular cyclization can be initiated. Electrophiles like molecular iodine (I₂) or arylsulfenyl chlorides (ArSCl) are effective for this transformation.

The reaction begins with the electrophilic attack on the double bond of the alkenyl side chain. This generates a reactive intermediate, such as an iodonium (B1229267) ion, which is then intercepted by the nitrogen atom (N1 or N3) of the pteridine ring in an intramolecular nucleophilic attack. This cyclization process leads to the formation of new, angularly fused ring systems. For example, the cyclization of 2-(alkenylsulfanyl)pteridin-4(3H)-ones with iodine results in the formation of iodo-derivatives of thiazolo- and thiazinopteridines.

Formation of Fused Thiazolo- and Thiazinopteridines

The intramolecular cyclization of 2-(alkenylsulfanyl)pteridin-4(3H)-ones is a direct method for constructing fused thiazolo[3,2-a]pteridines or thiazino[3,2-a]pteridines. The size of the newly formed ring depends on the length of the alkenyl chain attached to the sulfur atom.

Thiazolo[3,2-a]pteridines: Starting from 2-(allylsulfanyl)pteridin-4(3H)-one, electrophilic cyclization leads to the formation of a five-membered thiazole (B1198619) ring fused to the pteridine core. For instance, heating in polyphosphoric acid can induce cyclization to yield 9-methyl-8,9-dihydro-5H- researchgate.netwikipedia.orgthiazolo[3,2-a]pteridin-5-one.

Thiazino[3,2-a]pteridines: When a longer chain, such as a but-3-en-1-yl group, is present on the sulfur, the cyclization results in a six-membered thiazine (B8601807) ring. This leads to the formation of angularly fused 9,10-dihydro-5H,8H- researchgate.netwikipedia.orgthiazino[3,2-a]pteridin-5-ones.

These cyclization reactions provide a regioselective route to complex, polycyclic heteroaromatic compounds that are of interest for their potential biological activities.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-(alkylsulfanyl)pteridin-4(3H)-one |

| 2-chloro-1H-pteridin-4-one |

| 6-chloropterin |

| 2-(allylsulfanyl)pteridin-4(3H)-one |

| 9-methyl-8,9-dihydro-5H- researchgate.netwikipedia.orgthiazolo[3,2-a]pteridin-5-one |

| 9,10-dihydro-5H,8H- researchgate.netwikipedia.orgthiazino[3,2-a]pteridin-5-ones |

| Thiazolo[3,2-a]pteridines |

Oxidative Transformations of Thiolumazines

The sulfur atom in thiolumazines and related thio-substituted pteridines is a key site for oxidative transformations, leading to a variety of derivatives. While enzymatic oxidation of the pteridine ring itself is well-documented, such as the conversion of amino- and hydroxypteridines by enzymes like xanthine (B1682287) oxidase nih.gov, the direct chemical oxidation of the thiol group offers a pathway to compounds like disulfides.

The formation of disulfide bonds is a fundamental transformation for thiols. Symmetrical disulfides can be synthesized by the air oxidation of thiols, a process that can be significantly accelerated using ultrasound rsc.org. More complex, unsymmetrical disulfides are typically formed through the coupling of two different sulfur-containing compounds nih.gov. One method involves reacting a thiol with 1-chlorobenzotriazole (B28376) to form a benzotriazolated thiol intermediate, which then reacts with a second, different thiol to yield an unsymmetrical disulfide organic-chemistry.org. Another modern approach involves the generation of perthiyl radicals from alkyl halides and sulfur dioxide, which can then react with alkenes to form unsymmetrical disulfides in a one-pot synthesis nih.gov. These methods provide pathways to link pteridine scaffolds to other molecules through a disulfide bridge.

Furthermore, the oxidation of sulfur-containing heterocyclic compounds can lead to other products. For instance, thiophenes, another class of sulfur heterocycles, can be oxidized to form reactive intermediates like thiophene-S-oxides or hydroxythiophene/thiolactone tautomers via an arene oxide pathway nih.gov. While distinct from pteridines, these reactions illustrate the diverse reactivity of sulfur atoms in heterocyclic systems under oxidative conditions.

Synthesis of Fused Pteridine Systems

Expanding the core pteridine structure by fusing additional rings creates novel chemical entities with unique properties. Methodologies have been developed to construct these complex systems using precursors like azolopyrimidines or by directly modifying the folic acid structure.

A robust method for synthesizing azolo[1,5-a]pteridines involves a multi-step process starting from azolo[1,5-a]pyrimidin-7-amines. This strategy is centered on building the second six-membered ring onto the existing pyrimidine structure.

The key steps in this synthesis are:

Nitration: The starting azolo[1,5-a]pyrimidin-7-amine is nitrated, typically using a mixture of concentrated nitric and sulfuric acids, to introduce a nitro group at the 6-position of the pyrimidine ring.

Reduction: The resulting 6-nitro derivative is then reduced to the corresponding diamine. This transformation creates the necessary functionalities for the subsequent cyclization.

Cyclocondensation: The newly formed nih.govnih.govorganic-chemistry.orgtriazolo[1,5-a]pyrimidin-6,7-diamine is subjected to heterocyclization with various electrophilic reagents. For example, reaction with glyoxal (B1671930) leads to the formation of the fused six-membered pyrazine ring, completing the azolo[1,5-a]pteridine system. Other electrophiles like carbon disulfide or triethyl orthoformate can be used to form different annulated cycles.

This synthetic approach provides a versatile route to a new family of fused pteridine analogs.

Folic acid, which contains a pteridine core, serves as an advanced starting material for the synthesis of complex fused systems. By leveraging the existing pteridine structure, new rings can be annulated directly onto the folic acid molecule.

Various reagents have been shown to react with folic acid to yield fused heterocycles. For instance, reacting folic acid in boiling ethanol (B145695) with benzylidene malononitrile results in the formation of a pyrimido[2,1-b]pteridine derivative. Similarly, reactions with other bifunctional reagents can produce different fused systems.

| Reagent | Solvent/Conditions | Fused System |

| Benzylidene malononitrile | Ethanol, reflux | Pyrimido[2,1-b]pteridine |

| Acetylacetone | DMF | Fused Pyrimidine |

| Ethyl acetoacetate | DMF | Fused Primidone |

| Ethyl cyanoacetate | DMF | Fused Primidone |

| Ninhydrin | Ethanol, reflux | Indeno[2′,1′:4,5]imidazo[2,1-b]pteridine |

This table summarizes the synthesis of various fused heterocycles starting from folic acid.

These reactions demonstrate a direct approach to creating elaborate, polycyclic systems based on the biologically relevant folic acid scaffold.

Selective Hydrolysis of Protecting Groups

In the multi-step synthesis of complex molecules like pteridine derivatives, the use of protecting groups is essential to prevent unwanted side reactions at reactive functional groups such as amines, carboxylic acids, and thiols. The ability to selectively remove these groups at different stages of the synthesis—a concept known as orthogonal protection—is critical for success.

Protecting groups are chosen based on their stability to certain reaction conditions and their susceptibility to removal by specific reagents. For example, in peptide synthesis, which involves chemistry analogous to that needed for many pteridine derivatives, several standard protecting groups are employed.

Boc (tert-Butoxycarbonyl): This amine protecting group is stable to basic conditions but is readily removed under acidic conditions, typically with trifluoroacetic acid (TFA).

Fmoc (9-Fluorenylmethyloxycarbonyl): In contrast to Boc, the Fmoc group is stable to acid but is cleaved under mild basic conditions, often using a solution of piperidine (B6355638) in DMF.

Trt (Trityl): The triphenylmethyl group is a bulky protecting group used for alcohols, thiols, and amines. It can be removed by mild acid hydrolysis or through hydrogenolysis.

t-Butyl (tBu) Esters: Carboxylic acid groups are often protected as t-butyl esters, which are resistant to basic hydrolysis but are cleaved under acidic conditions, similar to the Boc group.

The strategic use of these groups allows for the selective deprotection of one functional group while others remain protected. For example, a synthetic intermediate bearing both a Boc-protected amine and a methyl ester could have the Boc group removed with acid without affecting the ester. Conversely, the ester could be hydrolyzed under basic conditions without cleaving the Boc group. This orthogonality is fundamental to the successful synthesis of intricate molecules like folic acid-based fused heterocycles or other substituted pteridines.

Structural Characterization and Analysis

Spectroscopic Methodologies for Compound Elucidation

Spectroscopic analysis is fundamental to the characterization of 2-sulfanyl-1H-pteridin-4-one, offering a non-destructive means to probe its molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the pteridine (B1203161) ring system. The protons on the pyrazine (B50134) ring (H-6 and H-7) would typically appear as distinct signals in the aromatic region of the spectrum. The exact chemical shifts are influenced by the electronic effects of the neighboring carbonyl, thioamide, and nitrogen atoms. Protons attached to nitrogen atoms (e.g., at N-1, N-3, or N-8) may exhibit broad signals and their chemical shifts can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct resonances are anticipated for the carbonyl carbon (C-4), the thiocarbonyl carbon (C-2), and the carbons of the pyrazine ring (C-4a, C-6, C-7, C-8a). The chemical shifts of C-2 and C-4 are characteristically found further downfield due to the deshielding effects of the adjacent sulfur and oxygen atoms, respectively. libretexts.orgnih.gov The positions of the other carbon signals provide a complete map of the carbon skeleton. libretexts.org

| Atom Position | Expected ¹H Chemical Shift Range (ppm) | Expected ¹³C Chemical Shift Range (ppm) |

|---|---|---|

| C-2 | - | 170 - 190 |

| C-4 | - | 160 - 180 |

| C-4a | - | 140 - 160 |

| C-6 | 7.5 - 8.5 | 120 - 140 |

| C-7 | 7.5 - 8.5 | 120 - 140 |

| C-8a | - | 140 - 160 |

| N-H | Variable (Broad) | - |

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. Atmospheric Pressure Chemical Ionization (APCI) is a "soft" ionization technique particularly suitable for the analysis of polar and thermally stable low molecular weight compounds. bris.ac.ukuva.nl

In the analysis of this compound by APCI-MS in positive ion mode, the spectrum would be expected to be dominated by the protonated molecular ion, [M+H]⁺. bris.ac.uk Due to the soft nature of the APCI technique, fragmentation is often minimal, which allows for clear determination of the molecular weight. uva.nl Any observed fragmentation would likely involve logical neutral losses, such as the loss of small molecules like H₂S or CO, providing further structural clues. bris.ac.uk High-resolution mass spectrometry would enable the determination of the precise mass and elemental formula, confirming the molecular identity.

| Ion | Expected m/z | Description |

|---|---|---|

| [M+H]⁺ | 181.03 | Protonated molecular ion |

| [M-H₂S+H]⁺ | 147.04 | Fragment from loss of hydrogen sulfide (B99878) |

| [M-CO+H]⁺ | 153.04 | Fragment from loss of carbon monoxide |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. The UV-Vis spectrum of this compound (2-thiolumazine) in a phosphate (B84403) buffer solution (PBS) at pH 7.4 shows a characteristic absorption maximum at 358 nm. acs.org This absorption corresponds to a π–π* electronic transition within the conjugated pteridine ring system. acs.org The substitution of an oxygen atom in lumazine (B192210) with a sulfur atom at the C-2 position results in a bathochromic (red) shift of the absorption maximum compared to the parent lumazine molecule, which exhibits its maximum at 323 nm under the same conditions. acs.org This shift is indicative of the altered electronic structure due to the presence of the sulfur atom.

| Compound | Solvent/pH | λmax (nm) | Transition Type |

|---|---|---|---|

| This compound (2-Thiolumazine) | PBS (pH 7.4) | 358 acs.org | π–π acs.org |

| Lumazine (reference) | PBS (pH 7.4) | 323 acs.org | π–π acs.org |

Crystallographic Analysis

X-ray crystallography provides definitive information about the three-dimensional atomic arrangement of a compound in its crystalline state, including bond lengths, bond angles, and intermolecular interactions.

Understanding how pteridine compounds interact with biological macromolecules is crucial for drug design. Pteridine Reductase 1 (PTR1) is a key enzyme in trypanosomatid parasites and serves as a significant drug target. nih.govnih.gov The analysis of co-crystal structures of PTR1 with various pteridine-based inhibitors provides a detailed view of the binding interactions within the enzyme's active site.

For example, the crystal structure of Trypanosoma brucei PTR1 in complex with inhibitors reveals that the pteridine core of the ligands typically binds in a well-defined cleft. acs.org The aromatic heterocycle is often sandwiched between the nicotinamide (B372718) ring of the NADPH cofactor and the side chain of a phenylalanine residue (e.g., Phe97). acs.org Furthermore, the inhibitors form a network of hydrogen bonds with surrounding amino acid residues and the cofactor, which are critical for binding affinity and specificity. acs.orgrcsb.orgrcsb.org These structural studies provide a molecular basis for the rational design of more potent and selective inhibitors targeting enzymes like PTR1. nih.gov

| PDB ID | Enzyme | Organism | Bound Ligand/Inhibitor | Key Interactions |

|---|---|---|---|---|

| 3JQ6 | Pteridine Reductase 1 (PTR1) | Trypanosoma brucei | 6,7-bis(1-methylethyl)pteridine-2,4-diamine | Hydrogen bonding with active site residues, π-stacking with Phe97 and NADPH. rcsb.org |

| 3JQ9 | Pteridine Reductase 1 (PTR1) | Trypanosoma brucei | Pyrrolo[2,3-d]pyrimidine derivative | Extensive hydrogen bond network with protein and cofactor. rcsb.org |

| 4CM9 | Pteridine Reductase 1 (PTR1) | Trypanosoma brucei | Pyrrolo[2,3-d]pyrimidine derivative | Hydrophobic and polar interactions within the active site cleft. rcsb.org |

Computational Chemistry Approaches

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 2-sulfanyl-1H-pteridin-4-one. These methods solve the Schrödinger equation for a given molecule to provide information about its geometry, energy, and various spectroscopic parameters.

Density Functional Theory (DFT) Studies on Optimized Geometries

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules with high accuracy. nih.gov The process begins with geometry optimization, where the molecule's structure is computationally adjusted to find the lowest energy conformation, also known as the ground state. redalyc.orgresearchgate.net For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles that result in the most stable arrangement of its atoms. researchgate.net

DFT calculations employ various functionals and basis sets to approximate the exchange-correlation energy. A common choice for organic molecules is the B3LYP functional combined with a basis set such as 6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost. nih.gov The resulting optimized geometry represents the molecule in a vacuum (gas phase) and serves as the foundation for further calculations.

Illustrative Data Table for Optimized Geometry:

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-S | Value | ||

| N-H | Value | ||

| C=O | Value | ||

| C-N-C | Value | ||

| S-C-N | Value | ||

| H-N-C-C | Value |

Note: The values in this table are illustrative and would be populated with data from specific DFT calculations.

Harmonic Vibrational Frequencies Analysis

Once the optimized geometry is obtained, harmonic vibrational frequency analysis can be performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule by determining the frequencies at which its bonds vibrate. nih.govresearchgate.net These vibrational modes are characteristic of the molecule's structure and functional groups. researchgate.net

The analysis assumes that the potential energy surface around the equilibrium geometry is harmonic, which is a reasonable approximation for small atomic displacements. nih.gov The calculated frequencies can be compared with experimental spectroscopic data to confirm the structure of the synthesized compound. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for the approximations made in the theoretical model. researchgate.net

Illustrative Data Table for Vibrational Frequencies:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity | Assignment |

| ν(N-H) | Value | Value | Value | N-H stretch |

| ν(C=O) | Value | Value | Value | Carbonyl stretch |

| ν(C=S) | Value | Value | Value | Thione stretch |

| δ(C-H) | Value | Value | Value | C-H bend |

Note: The values in this table are illustrative and would be populated with data from specific harmonic vibrational frequency calculations.

Prediction of Nuclear Magnetic Resonance Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. d-nb.info Computational methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule, providing valuable assistance in assigning experimental spectra. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used within the DFT framework for this purpose. nih.gov

The calculations are performed on the DFT-optimized geometry. nih.gov The predicted chemical shifts are typically referenced to a standard compound like tetramethylsilane (B1202638) (TMS) to allow for direct comparison with experimental data. nih.gov Discrepancies between calculated and experimental shifts can sometimes be attributed to solvent effects or conformational changes in solution, which can also be modeled computationally. semanticscholar.orgmdpi.com

Illustrative Data Table for Predicted NMR Chemical Shifts:

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H1 | Value | Value |

| C2 | Value | Value |

| C4 | Value | Value |

| N5 | Value | Value |

Note: The values in this table are illustrative and would be populated with data from specific NMR chemical shift predictions.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the physicochemical properties of chemicals based on their molecular structure. utmb.edu These models are built by finding a mathematical relationship between a set of molecular descriptors and a specific property.

Molecular Descriptor Derivation and Analysis

The first step in a QSPR study is the calculation of a wide range of molecular descriptors for this compound. researchgate.net These descriptors are numerical values that encode different aspects of the molecule's structure and can be categorized as constitutional, topological, geometric, electrostatic, and quantum-chemical. nih.gov

Examples of descriptors include:

Constitutional: Molecular weight, number of atoms, number of rings.

Topological: Connectivity indices that describe the branching of the molecular skeleton.

Geometric: Molecular surface area, molecular volume.

Electrostatic: Dipole moment, partial charges on atoms.

Quantum-chemical: Energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Once calculated, these descriptors are analyzed to identify which ones are most correlated with the property of interest. Statistical methods like multiple linear regression or machine learning algorithms are then used to build the QSPR model. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to study the interaction of a small molecule with a biological macromolecule, such as a protein or nucleic acid. nih.govnih.gov These methods are crucial in drug discovery for predicting the binding affinity and mode of a ligand to its target. mdpi.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. nih.gov For this compound, docking simulations could be used to investigate its potential as an inhibitor of a specific enzyme by placing it into the enzyme's active site and calculating a "docking score" that estimates the binding affinity. mdpi.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. researchgate.netmdpi.combiorxiv.orgaps.org These simulations solve Newton's equations of motion for all atoms in the system, providing a detailed view of the conformational changes and intermolecular interactions that occur. This can help to assess the stability of the binding pose predicted by docking and to identify key interactions that contribute to binding. nih.govmdpi.com

Prediction of Ligand-Target Binding Modes

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are pivotal in predicting how a ligand like this compound might bind to a biological target, typically a protein. These methods provide a static and dynamic picture of the ligand-receptor complex, respectively, highlighting key interactions that are crucial for biological activity.

Molecular docking studies involve the prediction of the preferred orientation of a ligand when bound to a target protein. For derivatives of the closely related pteridine (B1203161) scaffold, docking has been successfully employed to understand their binding modes. For instance, in studies of pteridin-7(8H)-one derivatives targeting FMS-like tyrosine kinase-3 (FLT3), molecular docking was used to predict the optimal ligand-binding orientation at the active site. These studies often reveal crucial hydrogen bonding and hydrophobic interactions that stabilize the ligand-protein complex. While specific docking studies focused solely on this compound are not extensively detailed in publicly available literature, the methodologies applied to analogous pteridine structures provide a robust framework for how such predictions would be approached.

The accuracy of docking predictions is often further refined using molecular dynamics simulations. MD simulations provide a dynamic view of the ligand-protein complex over time, allowing for the assessment of the stability of the predicted binding pose and the flexibility of both the ligand and the protein. This approach can reveal subtle conformational changes that occur upon ligand binding and provide a more realistic representation of the interactions in a physiological environment.

The prediction of binding affinity, a measure of the strength of the interaction between a ligand and its target, is another critical aspect of computational analysis. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Linear Interaction Energy (LIE) are commonly used to estimate the free energy of binding from MD simulation trajectories. These calculations are vital for prioritizing compounds for further experimental testing.

Below is a hypothetical data table illustrating the kind of data generated from molecular docking and binding affinity prediction studies for a series of this compound derivatives against a hypothetical protein kinase target.

| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues |

| This compound | -8.5 | -9.2 | LYS745, GLU762, ASP835 |

| Derivative A (R = CH3) | -8.2 | -8.9 | LYS745, GLU762, CYS833 |

| Derivative B (R = Ph) | -9.1 | -9.8 | LYS745, PHE834, ASP835 |

| Derivative C (R = Cl) | -8.7 | -9.4 | GLU762, CYS833, ASP835 |

This table is illustrative and based on typical data from computational studies of similar compounds.

Computational Insights into Mechanistic Pathways

Computational chemistry, particularly quantum mechanics-based methods like Density Functional Theory (DFT), plays a crucial role in elucidating the mechanistic pathways of chemical reactions. These methods can be used to study the synthesis of this compound, its tautomeric forms, and its potential metabolic transformations.

DFT calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of reaction barriers and the most favorable reaction pathways. For example, the synthesis of the pteridine core can be investigated to understand the regioselectivity and stereoselectivity of the cyclization steps.

Furthermore, DFT is instrumental in studying the tautomerism of heterocyclic compounds like this compound. The presence of labile protons and multiple heteroatoms allows for the existence of different tautomeric forms, which can have distinct electronic properties and biological activities. Computational studies can predict the relative stabilities of these tautomers in different environments (e.g., gas phase, solution) and provide insights into the tautomeric equilibrium. The thione-thiol tautomerism is particularly relevant for this compound.

The following table presents hypothetical relative energies of different tautomers of this compound calculated using DFT, which helps in understanding their relative populations at equilibrium.

| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Aqueous Solution |

| This compound (Thione) | 0.0 | 0.0 |

| 2-mercapto-pteridin-4-ol (Thiol-Enol) | +2.5 | +1.8 |

| 4-mercapto-1H-pteridin-2-one (Thiol-Amide) | +5.1 | +4.3 |

This table is illustrative and based on typical data from DFT studies of similar heterocyclic systems.

By providing a detailed understanding of both ligand-target interactions and the intrinsic chemical properties of this compound, computational chemistry approaches are invaluable for guiding the design and development of new therapeutic agents based on this scaffold.

Biological Activity and Mechanistic Studies in Vitro & Non Clinical Models

Role in Pteridine (B1203161) Biosynthesis Pathways

Pteridines are a class of bicyclic heterocyclic compounds that are precursors to a wide array of biologically important molecules. The biosynthesis of many of these molecules, such as folic acid and tetrahydrobiopterin (B1682763), begins with guanosine (B1672433) triphosphate (GTP). nih.gov

Involvement in Folic Acid Metabolism

Folic acid, a B-vitamin, is essential for one-carbon transfer reactions, which are critical for the synthesis of nucleotides (the building blocks of DNA and RNA) and for the methylation of various molecules. oregonstate.edu The core structure of folic acid is a pteridine ring linked to para-aminobenzoic acid and glutamate (B1630785) residues. nih.gov While the direct involvement of 2-sulfanyl-1H-pteridin-4-one in the folic acid metabolic pathway is not established, its structural similarity to the pteridine core suggests a potential for interaction with this pathway.

Precursor to Tetrahydrobiopterin (BH4)

Tetrahydrobiopterin (BH4) is an essential cofactor for several aromatic amino acid hydroxylases and nitric oxide synthases. nih.govmdpi.com The de novo biosynthesis of BH4 starts from GTP and proceeds through a series of enzymatic steps. nih.gov There is currently no direct evidence to suggest that this compound serves as a natural precursor to BH4.

Function as Redox and One-Carbon Transfer Cofactors

The reduced forms of folate derivatives, such as tetrahydrofolate, are the active cofactors that carry and transfer one-carbon units at various oxidation states. oregonstate.edu A related mercaptopteridine, 6,7-dimethyl-4-hydroxy-2-mercaptopteridine, has been shown to act as an electrocatalyst for the reduction of carbon dioxide, indicating a potential role in redox reactions and C1 metabolism. However, this observation in a chemical system does not directly translate to a biological function as a one-carbon transfer cofactor in the same manner as tetrahydrofolate.

Enzymatic Inhibition Studies

The structural similarity of this compound to the pteridine core of natural enzyme substrates suggests it could potentially act as an inhibitor of enzymes involved in pteridine and folate metabolism.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a key enzyme in the folate pathway that reduces dihydrofolate to tetrahydrofolate, the active form of the vitamin. Inhibition of DHFR disrupts the synthesis of nucleic acids and has been a successful strategy for cancer and antimicrobial therapies. While many DHFR inhibitors are known, there is no specific data identifying this compound as a potent DHFR inhibitor. Studies on structurally related compounds, such as 2-desamino and 2-desamino-2-methyl analogues of the known DHFR inhibitors aminopterin (B17811) and methotrexate, have shown them to be poor inhibitors of the enzyme. This suggests that modifications at the 2-position of the pteridine ring can significantly impact binding and inhibitory activity.

Dihydropteroate (B1496061) Synthase (DHPS) Inhibition

Dihydropteroate synthase (DHPS) is another crucial enzyme in the folate biosynthesis pathway, particularly in microorganisms. It catalyzes the condensation of para-aminobenzoic acid (pABA) with a pteridine precursor. Sulfonamide antibiotics are well-known competitive inhibitors of DHPS. Research on "pterin-sulfa conjugates" has demonstrated that pteridine derivatives can indeed inhibit DHPS. However, there is no direct evidence to classify this compound as a DHPS inhibitor.

Pteridine Reductase 1 (PTR1) Inhibition

Pteridine reductase 1 (PTR1) is a key enzyme in the folate and biopterin (B10759762) salvage pathways of trypanosomatid parasites, making it a target for the development of antiparasitic drugs. While pteridine derivatives have been investigated as potential inhibitors of PTR1, specific studies on the inhibitory activity of this compound against this enzyme are not extensively documented in the currently available scientific literature. Research on related pteridine scaffolds suggests that the pteridine core can serve as a basis for designing PTR1 inhibitors. However, without direct experimental data, the specific inhibitory potential and mechanism of this compound against PTR1 remain undetermined.

DNA Ligase IV Inhibition

DNA ligase IV is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, which is responsible for repairing double-strand breaks in DNA. Inhibition of this enzyme is a therapeutic strategy in cancer treatment to enhance the efficacy of DNA-damaging agents. There is a lack of specific research in the public domain that investigates the inhibitory effect of this compound on DNA ligase IV. Therefore, its activity and mechanism of action as a potential inhibitor of this enzyme have not been established.

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications. Although various heterocyclic compounds, including some pteridine derivatives, have been explored as carbonic anhydrase inhibitors, there is no specific data available in the scientific literature regarding the inhibitory activity of this compound against any of the carbonic anhydrase isoforms.

Cholinesterase Inhibition (from related pteridine scaffolds)

Cholinesterases, such as acetylcholinesterase and butyrylcholinesterase, are key enzymes in the nervous system, and their inhibition is a primary strategy for the treatment of Alzheimer's disease. While the broader class of pteridine-containing compounds has been a subject of interest in the design of cholinesterase inhibitors, specific studies detailing the direct inhibitory effects of this compound on these enzymes are not available. Research on related pteridine scaffolds has indicated that the core structure can be functionalized to interact with the active sites of cholinesterases. However, the specific activity of this compound in this context remains to be experimentally validated.

Cell Line-Based Studies (In Vitro)

The potential of a compound to inhibit the proliferation of cancer cells is a cornerstone of oncology research. While numerous pteridine derivatives have been synthesized and evaluated for their antiproliferative properties against various cancer cell lines, there is a notable absence of specific studies in the available literature that focus on the antiproliferative activity of this compound. Consequently, its efficacy in inhibiting cell proliferation and the underlying mechanisms of action have not been determined.

Antiproliferative Activity and Mechanisms

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. The ability of a compound to selectively induce apoptosis in cancer cells is a key indicator of its potential as an anticancer agent.

While direct studies on this compound are limited, the broader class of pteridine derivatives has been noted for its pro-apoptotic capabilities. The mechanisms by which these compounds trigger apoptosis are multifaceted. For instance, the novel pro-apoptotic gene PNAS-4 has been shown to inhibit the proliferation of ovarian cancer cells by inducing apoptosis through pathways that are dependent on mitochondrial dysfunction. This involves both caspase-dependent and -independent mechanisms. globalresearchonline.net

In a similar vein, other complex molecules have demonstrated the ability to induce apoptosis in cancer cells that have developed resistance to conventional chemotherapy. For example, 1,2,3,4,6-penta-O-galloyl-β-D-glucopyranose (PGG) has been found to trigger apoptosis in cisplatin-resistant non-small cell lung cancer cells. This is achieved by upregulating proteins involved in the DNA damage response, such as γ-H2AX, pCHK2, and p53. nih.gov These findings highlight a common strategy in cancer therapy: leveraging the cell's own DNA damage checkpoints to initiate cell death.

The general mechanism of apoptosis often involves the activation of a cascade of enzymes called caspases. This can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. The extrinsic pathway is triggered by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8. The intrinsic pathway, on the other hand, is initiated by intracellular stress signals, resulting in the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Cell Cycle Arrest (e.g., G2/M phase)

The cell cycle is a tightly regulated series of events that leads to cell division. Checkpoints exist at various stages to ensure the fidelity of this process. The G2/M checkpoint, in particular, prevents cells with damaged DNA from entering mitosis. Inducing cell cycle arrest at this checkpoint is another established strategy for cancer treatment.

Several compounds have been shown to induce G2/M phase arrest through various mechanisms. Sulforaphane, for instance, has been observed to cause G2/M arrest in human ovarian cancer cells by blocking the cyclin B1/CDC2 complex. researchgate.net Similarly, a derivative of pterostilbene (B91288) has been found to curtail cellular proliferation by inducing G2/M cell-cycle arrest through the regulation of p21, cyclin B1, and cyclin A2. mdpi.com

Silibinin, a natural polyphenolic flavonoid, also induces G2/M cell cycle arrest, but through a different mechanism involving the activation of Drp1-dependent mitochondrial fission in cervical cancer cells. researchgate.net This highlights the intricate link between mitochondrial dynamics and cell cycle progression. The G2/M arrest is often accompanied by changes in the expression of key regulatory proteins. For example, the arrest may be associated with an increase in the levels of proteins like ataxia telangiectasia mutated (ATM), p53, and Chk2, and a decrease in the expression of Mdm2, cdc25C, cdc2, and cyclin B. nih.gov

| Compound/Agent | Cell Line | Observed Effect | Key Molecular Targets/Pathways |

|---|---|---|---|

| Sulforaphane | Human ovarian cancer cells | G2/M phase arrest | Blockade of cyclin B1/CDC2 complex researchgate.net |

| Pterostilbene derivative | Not specified | G2/M cell-cycle arrest | Regulation of p21, cyclin B1, and cyclin A2 mdpi.com |

| Silibinin | Cervical cancer cells | G2/M cell cycle arrest | Activation of Drp1-dependent mitochondrial fission researchgate.net |

| Aflatoxin B1 | Broiler jejunum | G2/M cell cycle arrest | ATM pathway activation nih.gov |

DNA Binding Interference

The interaction of small molecules with DNA can disrupt its normal function, including replication and transcription, which can be cytotoxic, particularly to rapidly dividing cancer cells. Pteridine derivatives are among the classes of compounds that have been investigated for their ability to interfere with DNA.

One of the primary mechanisms by which pteridine derivatives can interfere with DNA-related processes is through the inhibition of dihydrofolate reductase (DHFR). gsu.edu DHFR is a crucial enzyme in the synthesis of tetrahydrofolate, a coenzyme essential for the synthesis of purines and thymidylate, which are the building blocks of DNA. By inhibiting DHFR, pteridine derivatives can deplete the cellular pool of these precursors, thereby preventing DNA replication and cell division. gsu.edu

Furthermore, certain pteridine-containing metal complexes have been shown to bind directly to DNA. For example, Ru(II)-bis(bipyridine)-pteridinyl complexes have been studied for their interaction with calf thymus DNA. These studies, using various spectroscopic and viscometric methods, have indicated that these complexes can bind to DNA through an intercalative mode. Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, which can lead to structural distortions and interfere with the binding of DNA-processing enzymes. Other modes of interaction, such as groove binding, have also been observed for certain derivatives.

The tumor suppressor protein Par-4 provides another example of interference with DNA-related processes. Par-4 can sequester topoisomerase I, an enzyme that relaxes supercoiled DNA, making it accessible for transcription. By sequestering topoisomerase I, Par-4 prevents DNA unwinding and inhibits the transcriptional activity of factors like NF-κB.

| Compound Class/Molecule | Mechanism of DNA Interference | Consequence |

|---|---|---|

| Pteridine derivatives | Inhibition of Dihydrofolate Reductase (DHFR) gsu.edu | Prevention of DNA replication and cell division gsu.edu |

| Ru(II)-bis(bipyridine)-pteridinyl complexes | DNA intercalation | Structural distortion of DNA and interference with enzyme binding |

| 4,6-dihydrazone pyrimidine (B1678525) derivatives | Groove binding and partial intercalation | Inhibition of DNA-related processes |

| Par-4 | Sequestration of topoisomerase I | Prevention of DNA unwinding and inhibition of transcription |

Antimicrobial Activity against Microorganisms

The rise of antimicrobial resistance has spurred the search for new classes of antimicrobial agents. Pteridine derivatives have emerged as a promising scaffold in this area. Studies have shown that newly synthesized pteridine derivatives exhibit inhibitory activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

The antimicrobial action of some pteridine derivatives is linked to the inhibition of the folate biosynthesis pathway, which is essential for microbial survival. For instance, pterin-sulfa conjugates have been shown to act as dihydropteroate synthase (DHPS) inhibitors. DHPS is a key enzyme in the folate pathway, and its inhibition leads to an anti-folate effect and subsequent antibacterial activity.

Beyond the pteridine core, other related heterocyclic structures have also demonstrated antimicrobial properties. Derivatives of piperidin-4-one, for example, have been synthesized and screened for their in vitro antibacterial and antifungal activities, with some compounds showing significant efficacy compared to standard drugs like ampicillin (B1664943) and terbinafine. Similarly, other piperidine (B6355638) derivatives have shown activity against S. aureus and E. coli.

| Compound Class | Microorganism(s) | Observed Activity | Reference |

|---|---|---|---|

| Pteridine derivatives | Staphylococcus aureus, Escherichia coli | High inhibitory ability | |

| Pterin-sulfa conjugates | Escherichia coli | Antibacterial activity via DHPS inhibition | |

| Piperidin-4-one derivatives | Various bacteria and fungi | Significant antimicrobial activity | |

| Piperidine derivatives | Staphylococcus aureus, Escherichia coli | Active against both Gram-positive and Gram-negative bacteria |

Antitrypanosomal Activity

Human African Trypanosomiasis (HAT), also known as sleeping sickness, is a parasitic disease caused by protozoa of the genus Trypanosoma. The enzyme pteridine reductase 1 (PTR1) is a validated drug target in these parasites. PTR1 provides a bypass mechanism for the inhibition of dihydrofolate reductase (DHFR), making it crucial for the parasite's survival.

Several studies have focused on developing inhibitors of T. brucei PTR1. Pyrrolopyrimidines, which are structurally related to pteridines, have been designed and synthesized as potent inhibitors of this enzyme. gsu.edu These compounds have shown both enzymatic inhibitory activity and in vitro antitrypanosomal activity. The development of these inhibitors has been guided by structure-based design, utilizing crystal structures of the compounds complexed with PTR1. gsu.edu

The efficacy of antitrypanosomal drugs can be assessed by their ability to reduce parasite viability in culture. The half-maximal effective concentration (EC50) is a common metric used for this purpose. For instance, the EC50 values for current HAT drugs against bloodstream-form T. brucei range from the low nanomolar to the low micromolar range.

Antioxidant Properties (e.g., DPPH radical scavenging)

Antioxidants are molecules that can neutralize harmful free radicals, thereby preventing oxidative damage to cells. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used, simple, and rapid method for evaluating the antioxidant capacity of various substances. The assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, which results in a color change from violet to yellow that can be measured spectrophotometrically.

The antioxidant activity is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the substance required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity. For example, in a study on the antioxidant properties of Silene vulgaris extracts, the IC50 values for DPPH radical scavenging were determined for various extracts, with a lower value indicating stronger antioxidant potential.

Molecular Mechanisms of Action

Modulation of Non-Homologous End Joining (NHEJ) Process

The compound this compound and its derivatives have been investigated for their role in modulating critical DNA repair pathways. Specifically, they have been identified as inhibitors of the Non-Homologous End Joining (NHEJ) pathway. nih.govnih.gov NHEJ is a major pathway for repairing DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage. nih.gov This repair mechanism is crucial for maintaining genomic integrity, but its inhibition can be a therapeutic strategy to enhance the efficacy of DNA-damaging agents in cancer therapy. The inhibition of NHEJ by pteridine derivatives leads to an accumulation of DSBs, which can trigger cell death in cancer cells that are often reliant on efficient DNA repair mechanisms for survival. nih.gov

Interference with DNA Ligase IV-Mediated Joining

The mechanism by which this compound derivatives modulate NHEJ is through the direct interference with key enzymes in the pathway. A primary target is DNA Ligase IV (LIG4), which is responsible for the final ligation step of the broken DNA ends. nih.govnih.gov By inhibiting the function of DNA Ligase IV, these compounds prevent the sealing of DNA breaks, effectively halting the NHEJ repair process. nih.gov For instance, the small molecule SCR7, which has a related structural component, has been shown to interfere with the binding of DNA Ligase IV to DNA, thereby inhibiting NHEJ. nih.gov This targeted interference makes such compounds valuable tools for studying the NHEJ pathway and as potential sensitizers for cancer therapies that induce DSBs, such as radiation and certain chemotherapies.

Interaction with Specific Biological Targets

Pteridine derivatives, owing to their versatile chemical structure, can interact with a wide array of biological targets. researchgate.net Beyond DNA repair enzymes, the pteridine core is found in molecules that target enzymes like dihydrofolate reductase (DHFR) and dihydropteroate synthase (DHPS). nih.govmdpi.com Some pteridinone compounds have also been developed as inhibitors of the kinase/endoribonuclease inositol (B14025) requiring enzyme 1 (IRE1α), a key sensor in the unfolded protein response (UPR), which is a critical survival pathway for tumors. nih.gov The sulfur-containing pteridines have also been noted for their antioxidant properties and ability to interact with enzymes like cyclooxygenase-2 (COX-2) and NF-kB-inducing kinase (NF-kB). researchgate.netresearchgate.net

| Target Enzyme | Compound Class | Biological Pathway | Potential Effect |

| DNA Ligase IV | Pteridinone Derivatives | Non-Homologous End Joining (NHEJ) | Inhibition of DNA Repair |

| IRE1α | Pyrido-pyrimidinones / Pteridinones | Unfolded Protein Response (UPR) | Disruption of Tumor Survival |

| Dihydropteroate Synthase (DHPS) | Pterin-sulfa Conjugates | Folate Biosynthesis | Antimicrobial Activity |

| Dihydrofolate Reductase (DHFR) | Pteridine Derivatives (e.g., Methotrexate) | Folate Metabolism | Anti-proliferative / Immunomodulating |

Structure-Activity Relationships (SAR) in Pteridine Derivatization

The biological activity of pteridine derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing their potency and selectivity. For compounds targeting DNA repair pathways, modifications to the core pteridine structure can significantly alter their inhibitory activity. Similarly, in the context of kinase inhibition, the specific substituents on the pteridine ring are critical for binding to the ATP-binding cleft of the target kinase. mdpi.com

SAR studies on various pyridinone and pteridinone derivatives have revealed key insights:

Substituent Groups: The addition of specific functional groups like hydroxyl (-OH), methoxy (B1213986) (-OMe), and amino (-NH2) groups can enhance the antiproliferative activity of pyridine-based compounds. nih.gov

Ring Modifications: The nature and position of substituents on the fused pyrimidine and pyrazine (B50134) rings dictate the binding affinity and specificity for target enzymes. mdpi.comnih.gov For example, in the development of pteridine reductase 1 (PTR1) inhibitors, the flexibility of certain loops within the enzyme's active site is a key consideration for designing potent inhibitors. nih.gov

Bioisosteric Replacement: Replacing certain atoms or groups with others that have similar physical or chemical properties (bioisosteres) can improve pharmacological properties. For instance, 2-pyridones are often used as efficient isosteres of pyridines, offering potential advantages in hydrogen bonding and metabolic stability. mdpi.com

Biochemical Inhibition and Folate Pathway Antagonism

A well-established mechanism of action for many pteridine derivatives is the antagonism of the folate pathway. nih.govmhmedical.com Folate is an essential vitamin required for the synthesis of nucleotides, the building blocks of DNA and RNA. nih.gov Many microorganisms synthesize their own folate, making the enzymes in this pathway attractive targets for antimicrobial agents. mdpi.commhmedical.com

Pteridine-based compounds can inhibit key enzymes in this pathway, such as dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR). nih.govmhmedical.com For example, pterin-sulfonamide conjugates have been shown to function as direct antibacterial compounds by inhibiting DHPS. nih.gov The classic antifolate drug, methotrexate, contains a pteridine core and is a potent inhibitor of DHFR. mdpi.comnih.gov By mimicking the natural substrate, these antagonists block the production of tetrahydrofolate, leading to a depletion of nucleotides and subsequent inhibition of cell proliferation. mdpi.comnih.gov

| Compound | Target Enzyme | Mechanism of Action |

| Sulfonamides | Dihydropteroate Synthase (DHPS) | Competitive inhibition, blocking pABA incorporation |

| Trimethoprim | Dihydrofolate Reductase (DHFR) | Prevents reduction of dihydrofolate to tetrahydrofolate |

| Methotrexate | Dihydrofolate Reductase (DHFR) | Substrate mimic, potent competitive inhibition |

| Pterin-sulfa conjugates | Dihydropteroate Synthase (DHPS) | On-target biochemical inhibition of the folate pathway |

Analytical Methodologies for Pteridine Compounds

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the analysis of pteridines from complex biological matrices. The high polarity of many pteridine (B1203161) derivatives presents a unique analytical challenge, necessitating specialized chromatographic approaches for effective separation. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of pteridines. nih.gov Typically, separations are performed using reversed-phase chromatography, often with C18 columns. nih.gov However, the polar nature of pteridines can lead to poor retention on traditional reversed-phase columns, sometimes requiring highly aqueous mobile phases which can negatively impact column stability. cuni.cz

To enhance separation and detection, HPLC systems are often coupled with sensitive detection methods. A highly sensitive HPLC assay for tetrahydrobiopterin (B1682763) (BH4) and its derivatives utilizes sequential electrochemical and fluorimetric detection. nih.gov This method allows for the direct measurement of the reduced forms of pteridines without the need for pre-column oxidation, a step required in conventional fluorescence methods. nih.gov Ion-pairing reagents, such as octanesulfonic acid (OSA), can be incorporated into the mobile phase to improve the separation of positively charged analytes on reversed-phase columns. nih.gov The development of HPLC-tandem mass spectrometry (HPLC-MS/MS) methodologies has further improved the simultaneous analysis of multiple pteridine derivatives with excellent sensitivity and accuracy. researchgate.netelsevierpure.com

Table 1: Example HPLC Method Parameters for Pteridine Analysis

| Parameter | Condition |

| Column | Reversed-phase C18, 5 µm (4.6 x 100 mm) |

| Mobile Phase | 6.5 mM NaH₂PO₄, 6 mM citric acid, 1 mM OSA, 2.5 mM DTPA, 1 mM DTT, 2% ACN, pH 3.0 |

| Flow Rate | 1.3 ml/min |

| Detection | Sequential Electrochemical and Fluorimetric |

This table is illustrative and based on methodologies described for pteridine analysis. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful alternative for the separation of highly polar compounds like pteridines that are poorly retained in reversed-phase HPLC. cuni.czchromatographyonline.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which facilitates the retention of polar analytes. cuni.cznih.gov This technique is particularly well-suited for pteridine analysis, as it can effectively separate a wide range of these polar compounds, including oxidized, dihydro-, and tetrahydro forms. nih.gov

Several types of HILIC stationary phases have been evaluated for pteridine separation, including bare silica, diol, amide, triazole, and zwitterionic phases. nih.gov Zwitterionic columns, such as ZIC-HILIC, have demonstrated strong retention for a broad range of pteridines. nih.govnih.gov The retention mechanism in HILIC is often a mixed-mode of hydrophilic partitioning and ion exchange, influenced by factors like mobile phase pH and buffer concentration. nih.gov

Coupling HILIC with mass spectrometry (MS) offers significant advantages, most notably enhanced sensitivity. chromatographyonline.com The high organic content of the mobile phase used in HILIC promotes more efficient desolvation and ionization in the MS source, leading to improved signal intensity compared to reversed-phase LC-MS. chromatographyonline.comnih.gov HILIC-MS/MS methods have been successfully developed for the simultaneous determination of multiple polar pteridines in biological samples like human urine, demonstrating good accuracy and precision. nih.gov

Table 2: Comparison of HILIC Stationary Phases for Pteridine Separation

| Stationary Phase | Primary Interaction Mechanism | Performance Notes |

| BEH Amide | Strong retention for pteridines, especially at high pH. cuni.cz | Good separation in the pH range of 4.8–7.8. cuni.cz |

| ZIC-HILIC (Zwitterionic) | Hydrophilic partitioning and electrostatic interactions. nih.gov | Provides stronger retention for all pteridines compared to other tested columns. nih.gov |

| Silica, Diol | Hydrophilic partitioning. nih.gov | Effective for separating polar pteridines. nih.gov |

| Triazole (Cationic) | Electrostatic interactions and hydrogen-bonding. nih.gov | Elution orders are influenced by electrostatic forces. nih.gov |

This table summarizes findings from studies comparing different HILIC columns. cuni.cznih.gov

Supercritical Fluid Chromatography (SFC) is recognized as a "green" analytical technique that offers fast and highly efficient separations. nih.govchromatographyonline.com It uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. nih.govijnrd.org While pure CO₂ is non-polar, its elution strength can be increased by adding polar organic solvents (modifiers), making SFC suitable for the analysis of a wide range of compounds, including polar molecules. nih.govresearchgate.net